molecular formula C18H18N2O3S B2857907 (E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 1164526-88-8

(E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2857907
CAS No.: 1164526-88-8
M. Wt: 342.41
InChI Key: IGDSSVASLPFMGC-CMDGGOBGSA-N
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Description

The compound (E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate features a fused pyrimidothiazine core with a styryl group (E-configuration) at position 6, a methyl ester at position 7, and a methyl substituent at position 6. Its structure combines a partially saturated bicyclic system with extended π-conjugation due to the styryl moiety, which may enhance electronic delocalization and influence physicochemical or biological properties.

Properties

IUPAC Name

methyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-16(17(22)23-2)14(9-8-13-6-4-3-5-7-13)20-15(21)10-11-24-18(20)19-12/h3-9,14H,10-11H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDSSVASLPFMGC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, neuroprotective, anti-inflammatory, and anticancer properties based on recent research findings.

Structural Characteristics

The compound features a unique structural framework characterized by:

  • Pyrimidine-Thiazine Fusion : This fused ring system contributes to the compound's reactivity and biological activity.
  • Functional Groups : The presence of a styryl group and a carbonyl group enhances its potential interactions in biological systems.

1. Antimicrobial Activity

Research indicates that (E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibits promising antimicrobial properties. It has been effective against various bacterial strains including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

2. Neuroprotective Properties

The compound has shown potential in neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate oxidative stress pathways and inflammatory responses that lead to neuronal damage. Specifically, it may inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.

3. Anti-inflammatory Effects

Chronic inflammation is implicated in numerous diseases including cancer and autoimmune disorders. Studies suggest that this compound can inhibit pro-inflammatory cytokines and related signaling pathways. This anti-inflammatory action positions it as a candidate for therapeutic applications in inflammatory conditions.

4. Anticancer Potential

The unique structure of (E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate suggests significant anticancer activity. Research indicates that it may induce apoptosis in cancer cells and inhibit angiogenesis—two critical processes in tumor growth and metastasis. The compound's styryl moiety is particularly noteworthy for its potential to interfere with cancer cell proliferation.

Research Findings Summary

Activity Mechanism References
AntimicrobialDisruption of cell wall synthesis
NeuroprotectiveModulation of oxidative stress and inflammation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis and inhibition of angiogenesis

Case Studies

Several studies have explored the biological activity of related compounds within the same family:

  • A study on quinoxaline derivatives demonstrated significant antiviral activity against HIV with low cytotoxicity profiles, suggesting that similar structural motifs may yield compounds with favorable therapeutic indices .
  • Another investigation into thiazolidinediones highlighted their antidiabetic effects while also revealing potential anti-cancer properties through modulation of metabolic pathways .

These findings underscore the importance of structural diversity in developing effective therapeutic agents.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Heterocycle Position 6 Substituent Position 8 Substituent Key Functional Groups
Target Compound Pyrimido[2,1-b]thiazine Styryl (E) Methyl Methyl ester, oxo
Compound 3 () Pyrimido[2,1-b]oxazine 4-Chlorophenyl Methylthio Cyano, oxo
Thiazolopyrimidine () Thiazolo[3,2-a]pyrimidine Aryl Methyl Thioxo, ester

Q & A

Q. What synthetic routes are optimal for preparing (E)-methyl 8-methyl-4-oxo-6-styryl-tetrahydropyrimidothiazine-7-carboxylate with high purity?

The synthesis involves multi-step reactions, including cyclization of precursors and styryl group introduction. Key parameters:

  • Solvent selection : Ethanol or DMF enhances solubility during cyclization .
  • Temperature control : Reactions often require 60–80°C for 8–12 hours to minimize side products .
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., styryl protons at δ 6.5–7.5 ppm; methyl groups at δ 2.1–2.5 ppm) .
  • X-ray crystallography : Resolves bond angles and dihedral angles in the pyrimido-thiazine core (e.g., boat conformation of the fused ring system) .
  • HRMS : Validates molecular weight (expected [M+H]+^+ at m/z 413.12) .

Q. How can researchers assess compound stability under experimental conditions?

  • Thermal stability : TGA analysis shows decomposition >200°C, suggesting room-temperature storage .
  • Photodegradation : Protect from light; UV-Vis spectra (λmax 280 nm) monitor degradation over time .
  • Solubility : Soluble in DMSO (>50 mg/mL); precipitate in aqueous buffers requires sonication .

Q. What methods optimize solubility for in vitro assays?

  • Co-solvents : Use 10% DMSO in PBS or cell culture media .
  • Nanoparticle formulation : Encapsulate with PLGA polymers (e.g., 150 nm particles via emulsion) to enhance bioavailability .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during styryl group introduction?

  • Base catalysis : K2 _2CO3_3 in DMF promotes E-configuration via deprotonation-stabilized transition states .
  • Controlled heating : 70°C minimizes Z-isomer formation (<5% by 1H^1H NMR coupling constants) .

Q. What structural features correlate with biological activity in SAR studies?

Modification Impact on Activity Reference
Styryl group (E-config)Enhances π-π stacking with enzyme active sites
Methyl at C8Increases metabolic stability (t1/2_{1/2} ↑)
Carboxylate at C7Improves solubility for IV administration

Q. How to resolve contradictions in reported synthetic yields (40–78%)?

  • Reagent purity : Use freshly distilled DMF to avoid amine contaminants .
  • Catalyst screening : Pd(OAc)2_2 improves coupling efficiency (yield ↑20%) compared to CuI .
  • In-line analytics : ReactIR monitors intermediate formation to optimize reaction halting points .

Q. What assays validate enzyme inhibition mechanisms?

  • Kinetic studies : Measure Ki_i via Lineweaver-Burk plots using recombinant kinases (IC50_{50} < 1 µM observed) .
  • Crystallography : Co-crystal structures with human Aurora kinase A reveal hydrogen bonds with Thr217 and Glu260 .

Q. How to troubleshoot low yields in multi-step syntheses?

  • Intermediate characterization : Isolate and NMR-validate cyclized precursors before styryl addition .
  • Protecting groups : Use benzyloxy groups to shield reactive sites during oxidation steps .

Q. Can conformational analysis predict reactivity in derivatization reactions?

  • DFT calculations : Predict nucleophilic attack at C2 (LUMO = -1.8 eV) versus C4 (LUMO = -1.5 eV) .
  • X-ray data : Boat conformation at the pyrimidine ring directs electrophilic additions to the exocyclic double bond .

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